Methyl 3-hydroxybenzofuran-2-carboxylate
Overview
Description
“Methyl 3-hydroxybenzofuran-2-carboxylate” is a chemical compound with the molecular formula C10H8O4 . It belongs to the class of benzofurans.
Synthesis Analysis
The classical synthesis of benzofuranones, which includes “Methyl 3-hydroxybenzofuran-2-carboxylate”, involves two steps: cyclization of methyl 2-(2-methoxy-2-oxoethoxy)benzoate to give methyl 3-hydroxybenzofuran-2-carboxylate, and subsequent Krapcho reaction of it to provide benzofuran-3(2H)-one .Molecular Structure Analysis
The molecular structure of “Methyl 3-hydroxybenzofuran-2-carboxylate” is represented by the formula C10H8O4 .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds have been shown to possess strong anti-tumor activities . This suggests that Methyl 3-hydroxybenzofuran-2-carboxylate could potentially be used in cancer research and treatment.
Antibacterial Properties
Studies have shown that most benzofuran compounds exhibit antibacterial properties . This could make Methyl 3-hydroxybenzofuran-2-carboxylate useful in the development of new antibiotics.
Anti-Oxidative Effects
Benzofuran compounds are known for their anti-oxidative activities . This means that Methyl 3-hydroxybenzofuran-2-carboxylate could potentially be used in the treatment of diseases caused by oxidative stress.
Anti-Viral Applications
Benzofuran compounds have demonstrated anti-viral activities . This suggests potential applications of Methyl 3-hydroxybenzofuran-2-carboxylate in antiviral drug development.
Synthesis of Complex Benzofuran Derivatives
Methyl 3-hydroxybenzofuran-2-carboxylate could potentially be used as a starting material in the synthesis of complex benzofuran derivatives . These derivatives could have a wide range of applications in medicinal chemistry.
Potential Anti-Inflammatory Agents
Related molecules have been synthesized as potential anti-inflammatory agents . This suggests that Methyl 3-hydroxybenzofuran-2-carboxylate could also have potential applications in this area.
Mechanism of Action
Target of Action
Methyl 3-hydroxybenzofuran-2-carboxylate is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives, in general, are known to interact with various biological targets leading to changes in cellular processes .
Result of Action
Benzofuran derivatives are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
properties
IUPAC Name |
methyl 3-hydroxy-1-benzofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWXDNGXHMYIIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30305075 | |
Record name | Methyl 3-hydroxy-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30305075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5117-55-5 | |
Record name | NSC168959 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168959 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 3-hydroxy-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30305075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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